

A Technical Guide to the Thermochemical Profile of Methyl 6-hydroxyhexanoate

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Compound of Interest

Compound Name: Methyl 6-hydroxyhexanoate

Cat. No.: B1587270

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the available thermochemical and physical data for **Methyl 6-hydroxyhexanoate**. Due to a lack of experimentally determined thermochemical values in publicly accessible literature, this document focuses on reported physical properties, a detailed experimental protocol for its synthesis, and generalized methodologies for the experimental determination of its thermochemical characteristics. Furthermore, this guide presents key reaction pathways and experimental workflows in the form of diagrams to aid in research and development activities. This document is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development who are working with or exploring the applications of **Methyl 6-hydroxyhexanoate**.

Introduction

Methyl 6-hydroxyhexanoate is a bifunctional organic molecule containing both a hydroxyl and a methyl ester functional group. This structure makes it a versatile building block in organic synthesis, with potential applications in the development of pharmaceuticals, polymers, and other specialty chemicals. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and predicting reaction equilibria and kinetics. However, a comprehensive, experimentally

verified thermochemical dataset for **Methyl 6-hydroxyhexanoate** is not readily available in the scientific literature.

This guide aims to collate the existing physical property data and provide detailed procedural outlines for both its synthesis and the experimental determination of its thermochemical properties, thereby offering a practical framework for researchers.

Physicochemical Properties

While specific experimental thermochemical data remains elusive, a summary of the available physical and computed properties of **Methyl 6-hydroxyhexanoate** is presented in Table 1. These values have been aggregated from various chemical supplier databases and computational sources.

Table 1: Physical and Computed Properties of **Methyl 6-hydroxyhexanoate**

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₃	--INVALID-LINK--[1]
Molecular Weight	146.18 g/mol	--INVALID-LINK--[1]
CAS Number	4547-43-7	--INVALID-LINK--[1]
Appearance	Colorless to Light yellow clear liquid	--INVALID-LINK--
Boiling Point	123 °C at 12 mmHg	--INVALID-LINK--
Melting Point	123-124 °C (Note: This appears anomalous for a liquid at room temperature and may be incorrectly reported in the source)	--INVALID-LINK--
Density	1.021 g/cm ³	--INVALID-LINK--[2]
LogP (Computed)	0.7121	--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA)	46.53 Å ²	--INVALID-LINK--[1]
Hydrogen Bond Donors	1	--INVALID-LINK--[1]
Hydrogen Bond Acceptors	3	--INVALID-LINK--[1]
Rotatable Bonds	5	--INVALID-LINK--[1]

Synthesis of Methyl 6-hydroxyhexanoate

A common and efficient method for the synthesis of **Methyl 6-hydroxyhexanoate** is through the ring-opening of ϵ -caprolactone followed by esterification. A lipase-catalyzed approach offers a green and selective alternative to traditional chemical methods.[2][3]

Experimental Protocol: Lipase-Catalyzed Synthesis from ϵ -Caprolactone

This protocol describes a one-pot synthesis of **Methyl 6-hydroxyhexanoate** from ϵ -caprolactone and methanol, catalyzed by an immobilized lipase.

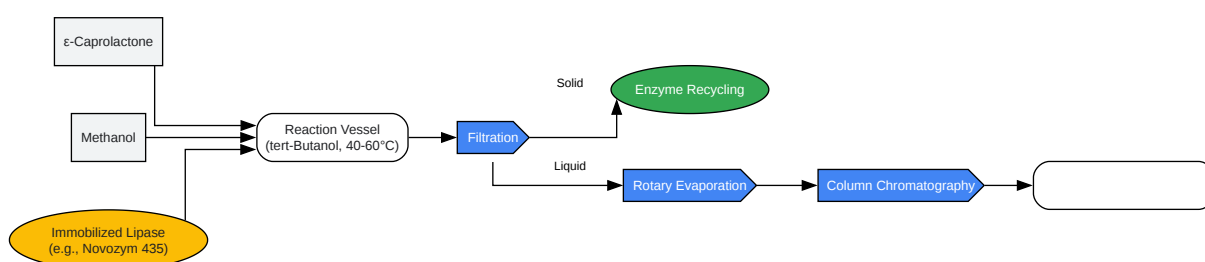
Materials:

- ϵ -caprolactone
- Methanol (anhydrous)
- Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
- tert-Butanol (as solvent)
- Molecular sieves (for drying)
- Inert gas (e.g., Nitrogen or Argon)
- Reaction vessel with temperature control and stirring
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- **Reaction Setup:** A clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser is charged with ϵ -caprolactone and a molar excess of anhydrous methanol in tert-butanol. The vessel is purged with an inert gas.
- **Enzyme Addition:** Immobilized lipase is added to the reaction mixture. The amount of enzyme is typically between 5-10% of the substrate weight.
- **Reaction Conditions:** The reaction mixture is stirred at a constant temperature, typically between 40-60°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Enzyme Removal:** Upon completion of the reaction, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused.
- **Solvent Removal:** The solvent and excess methanol are removed from the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **Methyl 6-hydroxyhexanoate**.
- **Characterization:** The structure and purity of the final product should be confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Lipase-catalyzed synthesis of **Methyl 6-hydroxyhexanoate**.

Determination of Thermochemical Data

The determination of key thermochemical data such as the enthalpy of formation requires specialized calorimetric techniques. The following are generalized protocols for determining the standard enthalpy of combustion (from which the enthalpy of formation can be calculated) and for characterizing thermal transitions.

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

This protocol provides a general outline for determining the enthalpy of combustion of a liquid sample like **Methyl 6-hydroxyhexanoate** using an isoperibol bomb calorimeter.

Materials and Equipment:

- Isoperibol bomb calorimeter
- Oxygen bomb
- Crucible (e.g., platinum or stainless steel)
- Benzoic acid (for calibration)
- Liquid sample (**Methyl 6-hydroxyhexanoate**)
- Fuse wire (e.g., nickel-chromium)
- High-pressure oxygen source
- Analytical balance
- Temperature sensor with high resolution
- Data acquisition system

Procedure:

- Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, under controlled conditions.
- Sample Preparation: A precise mass of the liquid sample (**Methyl 6-hydroxyhexanoate**) is weighed into the crucible. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

- **Bomb Assembly and Charging:** The bomb is assembled and sealed. It is then purged with oxygen to remove atmospheric nitrogen and subsequently charged with high-purity oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The bomb is placed in the calorimeter bucket containing a known mass of water. The calorimeter lid with the temperature sensor and stirrer is secured.
- **Combustion:** The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
- **Data Analysis:** The corrected temperature rise is used, along with the heat capacity of the calorimeter and corrections for the heat of combustion of the fuse wire and any side reactions (e.g., nitric acid formation), to calculate the heat of combustion of the sample.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation of **Methyl 6-hydroxyhexanoate** can be calculated from its standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC can be used to determine the heat capacity and to study any phase transitions (e.g., melting, boiling) of **Methyl 6-hydroxyhexanoate**.

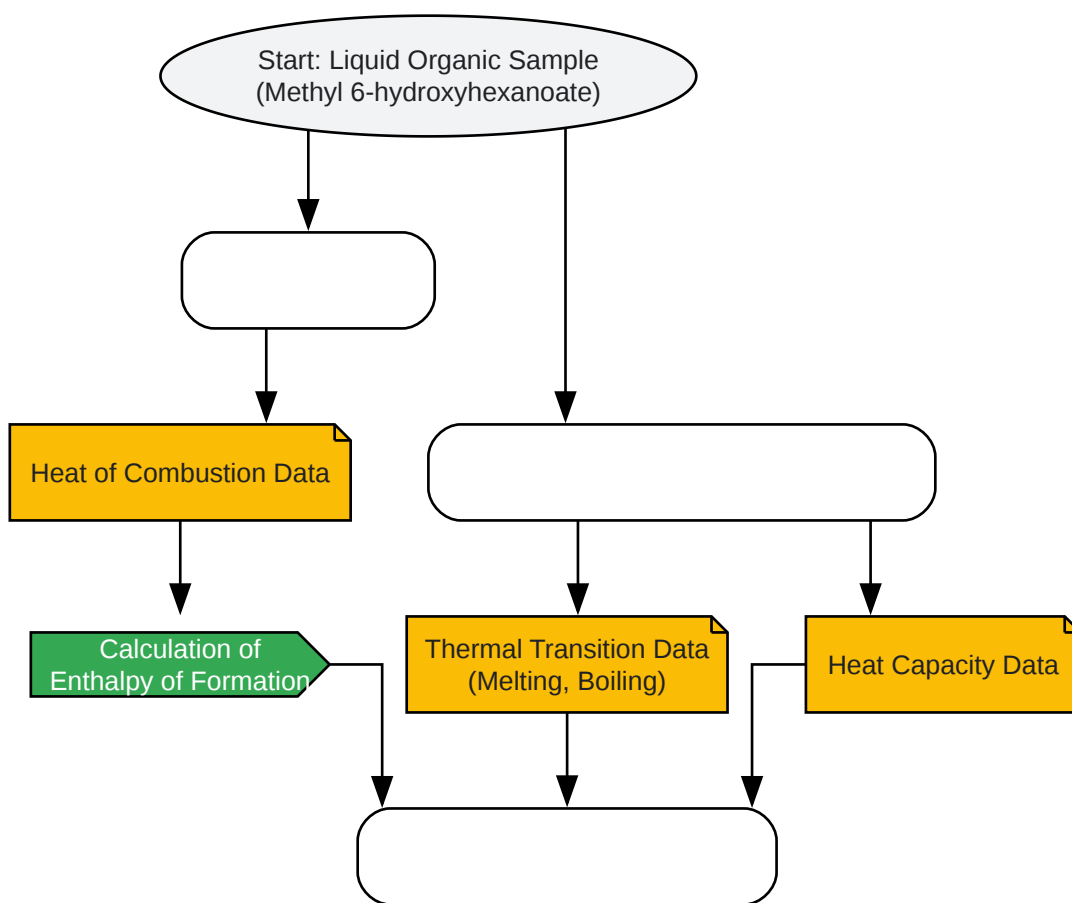
Materials and Equipment:

- Differential Scanning Calorimeter
- Hermetic sample pans (e.g., aluminum)
- Analytical balance

- Reference material (e.g., an empty, sealed pan)
- Purge gas (e.g., nitrogen)

Procedure:

- Sample Preparation: A small, accurately weighed amount of the liquid sample is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with the desired temperature range and heating/cooling rate. A constant flow of purge gas is maintained.
- Measurement: The sample is subjected to a controlled temperature program (e.g., heating from sub-ambient to a temperature above its boiling point). The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
- Data Analysis:
 - Heat Capacity: The heat capacity of the sample can be determined from the heat flow signal in a region with no thermal transitions.
 - Phase Transitions: Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions. The temperature at the peak maximum or onset provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.



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General experimental workflow for thermochemical analysis.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of **Methyl 6-hydroxyhexanoate** and provides a practical framework for its synthesis and thermochemical characterization. While there is a clear gap in the literature regarding experimentally determined thermochemical data for this compound, the presented protocols for bomb calorimetry and differential scanning calorimetry offer a clear path for researchers to obtain this critical information. The provided synthesis protocol and workflow diagrams are intended to facilitate the efficient design and execution of experimental work involving **Methyl 6-hydroxyhexanoate**. Further research to experimentally determine the thermochemical properties of this versatile molecule is highly encouraged to support its potential applications in various fields of chemical and pharmaceutical sciences.

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